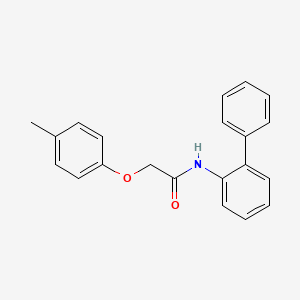
N-2-biphenylyl-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-2-(4-methylphenoxy)acetamide, also known as BPMPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BPMPA is a selective antagonist of the G protein-coupled receptor GPR35, which has been linked to various physiological processes, including inflammation, immune response, and pain sensation.
作用機序
N-2-biphenylyl-2-(4-methylphenoxy)acetamide exerts its effects by binding to the orthosteric site of GPR35 and preventing the activation of downstream signaling pathways. This mechanism of action has been confirmed through various in vitro studies, including radioligand binding assays and calcium mobilization assays. This compound has been shown to be a highly selective antagonist of GPR35, with no significant activity against other G protein-coupled receptors.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate various physiological processes, including immune response, inflammation, and pain sensation. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce the activation of immune cells, such as T cells and macrophages. Additionally, this compound has been shown to reduce pain sensation in animal models of neuropathic pain.
実験室実験の利点と制限
N-2-biphenylyl-2-(4-methylphenoxy)acetamide has several advantages as a research tool, including its high selectivity for GPR35, its ability to inhibit downstream signaling pathways, and its potential to modulate various physiological processes. However, there are also some limitations to its use in lab experiments. For example, this compound may have off-target effects at high concentrations, and its effects may be influenced by factors such as cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on N-2-biphenylyl-2-(4-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GPR35 antagonists, which could provide more precise tools for studying the functions of this receptor. Additionally, further studies are needed to elucidate the role of GPR35 in various physiological processes and disease states, and to explore the potential therapeutic applications of GPR35 modulation. Finally, the use of this compound as a research tool could be expanded to include studies on other G protein-coupled receptors, as well as other signaling pathways and cellular processes.
合成法
N-2-biphenylyl-2-(4-methylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-bromobiphenyl with 4-methylphenol to form 2-(4-methylphenoxy)biphenyl. This compound is then reacted with chloroacetyl chloride to produce N-(2-biphenylyl)-2-(4-methylphenoxy)acetamide, which is subsequently treated with hydrochloric acid to yield this compound. The purity of the final product can be confirmed using techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
N-2-biphenylyl-2-(4-methylphenoxy)acetamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is its role in modulating the activity of GPR35, which has been implicated in a range of physiological processes. This compound has been shown to selectively inhibit GPR35 signaling, making it a valuable tool for studying the functions of this receptor in vitro and in vivo.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(2-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-16-11-13-18(14-12-16)24-15-21(23)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBDQRSVGFIIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


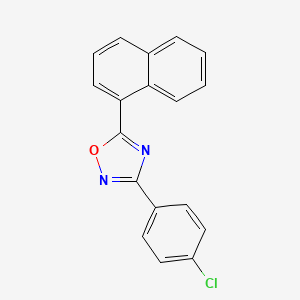
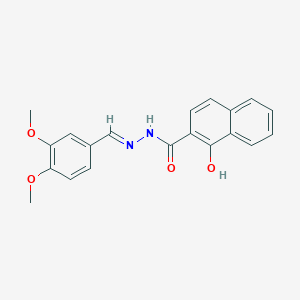
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
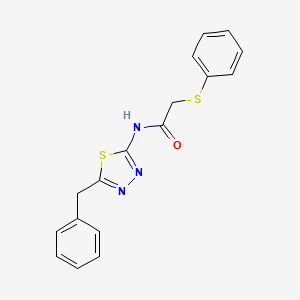
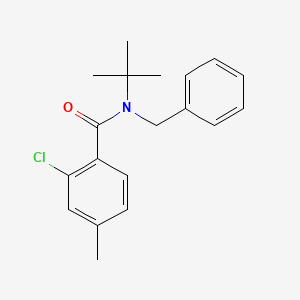
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
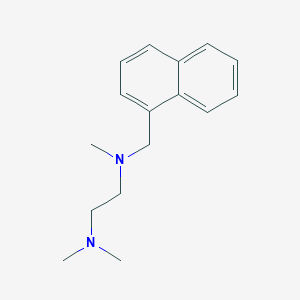
![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)

